1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea
Description
Evolution of Thiazole-Urea Derivatives in Medicinal Chemistry
Thiazole derivatives have been integral to drug discovery since the early 20th century, with their aromaticity and electronic properties enabling diverse reactivity patterns. The thiazole ring’s C-2 acidic proton facilitates nucleophilic substitutions and cycloadditions, making it a versatile scaffold for designing bioactive molecules. Concurrently, urea derivatives gained prominence due to their hydrogen-bonding capacity, which enhances target binding affinity. The fusion of these moieties emerged as a strategy to synergize their pharmacological advantages.
Early breakthroughs in thiazole-urea hybrids include sorafenib, a urea-based kinase inhibitor targeting Raf-1 and VEGF receptors, which demonstrated the therapeutic potential of combining aryl urea with heterocyclic systems. Subsequent studies explored modifications to the thiazole ring’s substituents and urea linker geometry to optimize pharmacokinetic properties. For instance, Sun et al. (2017) developed diaryl-1,3-thiazole analogues with anti-proliferative activity, highlighting the importance of methoxy substitutions on the aryl group. These efforts laid the groundwork for advanced derivatives like 1-cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea, which incorporates a cyclopentyl group to modulate lipophilicity and steric effects.
Position of this compound in Contemporary Research
Current research on this compound focuses on its dual-targeting potential, leveraging the thiazole ring’s affinity for enzymatic active sites and the urea moiety’s capacity for interfacial hydrogen bonding. Comparative analyses with structurally related molecules, such as 1-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea, reveal that the cyclopentyl group in the target compound reduces polar surface area by approximately 15%, potentially enhancing blood-brain barrier permeability (Table 1).
Table 1: Structural and Physicochemical Comparison with Analogues
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | 357.47 | 3.8 | 78.3 |
| 1-((4-Methyl-2-(o-tolyl)...)urea | 381.49 | 4.2 | 92.1 |
This adjustment aligns with trends in kinase inhibitor design, where balanced lipophilicity is critical for cellular uptake. Recent synthetic efforts have prioritized regioselective functionalization of the thiazole C-5 position, as seen in the condensation of 4-methyl-2-(o-tolyl)thiazol-5-yl)methylamine with cyclopentyl isocyanate under mild conditions.
Structural Significance in Drug Discovery Paradigms
The compound’s architecture features three critical regions:
- Thiazole Core : The 4-methyl and o-tolyl substituents at C-4 and C-2 induce steric hindrance, potentially conferring selectivity toward kinases with larger hydrophobic pockets.
- Urea Linker : The –NH–CO–NH– group forms bidentate hydrogen bonds with catalytic residues, as observed in sorafenib’s interaction with BRAF kinase.
- Cyclopentyl Group : This substituent introduces conformational rigidity, reducing entropic penalties during target binding compared to flexible alkyl chains.
Quantum mechanical calculations suggest that the o-tolyl group’s ortho-methyl moiety induces a 12° dihedral angle twist in the thiazole ring, which may optimize π-π stacking with tyrosine residues in enzymatic binding sites.
Research Objectives and Scope
Current investigations aim to:
- Elucidate the compound’s inhibition profile across kinase families using high-throughput screening.
- Optimize synthetic routes to improve yield beyond the reported 43% for analogous thiazole-ureas.
- Evaluate the impact of cyclopentyl vs. cyclohexyl substitutions on metabolic stability in hepatic microsomes.
Ongoing work also explores hybridizing this scaffold with coumarin or indole systems to enhance fluorescent tracking capabilities in cellular assays. These efforts underscore the compound’s role as a versatile chemical probe in oncological and neurological research.
Properties
IUPAC Name |
1-cyclopentyl-3-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-12-7-3-6-10-15(12)17-20-13(2)16(23-17)11-19-18(22)21-14-8-4-5-9-14/h3,6-7,10,14H,4-5,8-9,11H2,1-2H3,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOOKIOHSGPRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-methyl-2-(o-tolyl)thiazole can be prepared by reacting 2-bromo-1-(o-tolyl)ethanone with thiourea under reflux conditions in ethanol.
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Attachment of the Cyclopentyl Group: : The cyclopentyl group can be introduced through a nucleophilic substitution reaction. Cyclopentylamine can be reacted with the thiazole derivative in the presence of a base such as sodium hydride to form the intermediate.
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Formation of the Urea Moiety: : The final step involves the reaction of the intermediate with an isocyanate, such as methyl isocyanate, to form the urea derivative. This reaction is typically carried out under mild conditions, often at room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine) in acetic acid or nitro compounds in sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to the biological activity of the thiazole ring. It may exhibit antimicrobial, antifungal, or anticancer properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, particularly those containing thiazole rings.
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Thiazole Substituent Effects
The 4-methyl-2-(o-tolyl)thiazole moiety in the target compound differentiates it from analogs with alternative aryl or heteroaryl groups:
- Fluorophenyl vs. o-Tolyl: In isostructural compounds (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)thiazole derivatives), fluorophenyl groups adopt a perpendicular orientation relative to the thiazole plane, optimizing crystal packing .
- Chloromethyl Thiazoles : Compounds like 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea () exhibit higher molecular weights and polarizability due to chlorine atoms, which enhance electronic withdrawal but reduce metabolic stability compared to the methyl and o-tolyl groups in the target compound .
Urea Group Modifications
The cyclopentyl-urea group contrasts with other urea derivatives:
- 3-Chlorophenyl Ureas: Chlorophenyl-substituted ureas (e.g., ) prioritize aromatic π-π stacking but may suffer from poor solubility due to high lipophilicity (logP ~3.5 inferred) .
- Hydroxymethyl Pyrazolyl Ureas : Ureas linked to pyrazole-hydroxymethyl groups () prioritize hydrogen bonding via hydroxyl groups, whereas the thiazole-methyl group in the target compound emphasizes hydrophobic interactions .
Thiazole-Based Kinase Inhibition
Thiazole derivatives, such as pyridine-thiazole hybrids (), inhibit kinases like c-Met and CDK1 through interactions with ATP-binding pockets .
Anticancer Potential
While direct data on the target compound’s activity is unavailable, structural analogs suggest plausible mechanisms:
- Chloromethyl Thiazoles : Exhibit anticancer activity via undefined targets, with molecular weights ~378–412 g/mol () .
- Pyridine-Thiazoles: Achieve IC₅₀ values in the nanomolar range against cancer cell lines via kinase inhibition . The target compound’s cyclopentyl group may enhance blood-brain barrier penetration, a property less common in chlorophenyl analogs.
Physicochemical Properties
*logP estimated via substituent contribution calculations.
Biological Activity
1-Cyclopentyl-3-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group and a thiazole moiety, which are known for their diverse biological activities. The thiazole ring is particularly significant due to its involvement in various biological processes, including antimicrobial and anticancer activities.
Structure
- Molecular Formula : CHNOS
- Molecular Weight : 282.38 g/mol
Anticancer Properties
This compound has shown promising results in various studies regarding its anticancer activity.
Case Study: Antitumor Activity
In a study assessing the antitumor effects of similar thiazole derivatives, compounds exhibited significant cytotoxicity against several cancer cell lines. For instance, derivatives demonstrated IC values ranging from 15.1 μM to 28.7 μM against different cancer types such as ovarian, prostate, and breast cancers .
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| OVCAR-4 (Ovarian Cancer) | 28.7 | - | - |
| PC-3 (Prostate Cancer) | 15.9 | - | - |
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit monoamine oxidase (MAO) isoforms, which play a role in cancer progression. For example, certain derivatives displayed IC values comparable to standard drugs like moclobemide .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
The thiazole derivative structure suggests potential antimicrobial properties. Compounds with similar configurations have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi .
Cytotoxicity Studies
Cytotoxicity assessments indicate that while the compound exhibits potent biological activity, it maintains a favorable safety profile with low cytotoxicity at therapeutic doses. For instance, compounds similar to this compound were non-cytotoxic at their respective IC concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
